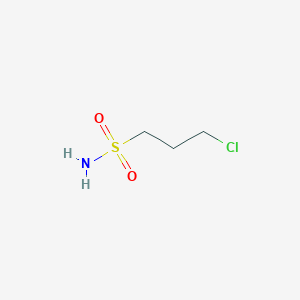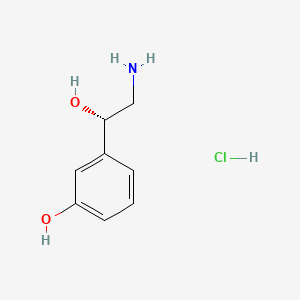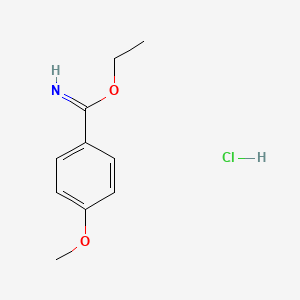
3-Chloropropane-1-sulfonamide
Overview
Description
3-Chloropropane-1-sulfonamide (3-CPS) is a synthetic compound that has been used in a variety of scientific experiments and applications. It is a colorless, odorless, crystalline solid that is soluble in water and alcohols. It is mainly used in the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and in the production of dyes and pigments. 3-CPS is also used as a reagent in biochemical and physiological studies.
Scientific Research Applications
3-Chloropropane-1-sulfonamide has been used in a variety of scientific experiments and applications. It has been used as a reagent in the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and in the production of dyes and pigments. 3-Chloropropane-1-sulfonamide has also been used in biochemical and physiological studies, as it has been found to have an inhibitory effect on certain enzymes and receptors.
Mechanism Of Action
The mechanism of action of 3-Chloropropane-1-sulfonamide is not fully understood. However, it is believed that it works by interacting with certain enzymes and receptors in the cell. It is thought that 3-Chloropropane-1-sulfonamide binds to these enzymes and receptors, which then inhibits their activity and prevents them from carrying out their normal functions.
Biochemical And Physiological Effects
3-Chloropropane-1-sulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine hydroxylase. It has also been found to inhibit the activity of certain receptors, such as the 5-HT2A receptor. In addition, 3-Chloropropane-1-sulfonamide has been found to have an inhibitory effect on the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
The use of 3-Chloropropane-1-sulfonamide in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, 3-Chloropropane-1-sulfonamide is not very soluble in water and can be difficult to work with in some cases. Additionally, it can be toxic to some organisms and can cause adverse reactions in humans and animals.
Future Directions
There are a number of possible future directions for the use of 3-Chloropropane-1-sulfonamide. One possible application is in the development of new drugs and treatments for various diseases. Additionally, 3-Chloropropane-1-sulfonamide may be useful in the development of new pesticides and herbicides. Additionally, further research into the mechanism of action of 3-Chloropropane-1-sulfonamide may lead to new insights into the regulation of enzyme and receptor activity. Finally, 3-Chloropropane-1-sulfonamide may be useful in the development of new diagnostic tests and in the development of new imaging techniques.
properties
IUPAC Name |
3-chloropropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSSNRWVQWLVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545065 | |
| Record name | 3-Chloropropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropane-1-sulfonamide | |
CAS RN |
35578-28-0 | |
| Record name | 3-Chloropropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















